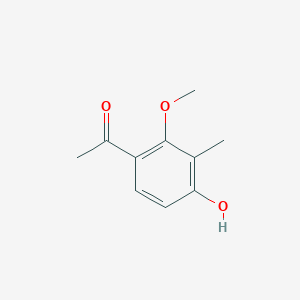
1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethan-1-one
説明
1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethan-1-one, also known as paeonol, is an organic compound with the molecular formula C10H12O3. It is a phenolic ketone that is naturally found in the root bark of Paeonia suffruticosa, a plant commonly used in traditional Chinese medicine. Paeonol is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethan-1-one can be synthesized through several methods:
-
Friedel-Crafts Acylation: : This method involves the acylation of 4-hydroxy-2-methoxy-3-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
-
Oxidation of 1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethanol: : This method involves the oxidation of the corresponding alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in sulfuric acid).
Industrial Production Methods
In industrial settings, the production of this compound often involves the optimization of the Friedel-Crafts acylation process. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
化学反応の分析
Types of Reactions
1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding quinones or carboxylic acids using strong oxidizing agents.
-
Reduction: : Reduction of the ketone group can yield the corresponding alcohol, 1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The hydroxyl group can undergo substitution reactions, such as esterification or etherification, to form esters or ethers, respectively.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), Jones reagent, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride (for Friedel-Crafts acylation), sulfuric acid (for esterification).
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: 1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethanol.
Substitution: Esters, ethers.
科学的研究の応用
1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethan-1-one has a wide range of applications in scientific research:
-
Chemistry: : Used as a starting material for the synthesis of more complex organic molecules. Its phenolic structure makes it a useful intermediate in the synthesis of various pharmaceuticals and agrochemicals.
-
Biology: : Studied for its biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. It is used in cell culture studies to investigate its effects on cellular processes and pathways.
-
Medicine: : Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases, cardiovascular disorders, and cancer. It is also used in traditional medicine formulations.
-
Industry: : Utilized in the production of fragrances and flavoring agents due to its pleasant aroma. It is also used as an additive in cosmetics and personal care products.
作用機序
The mechanism of action of 1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethan-1-one involves several molecular targets and pathways:
-
Anti-inflammatory: : Inhibits the production of pro-inflammatory cytokines and mediators such as nitric oxide and prostaglandins by modulating the activity of enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).
-
Antioxidant: : Scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative stress and damage. It enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
-
Antimicrobial: : Disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. It also inhibits the growth and proliferation of microbial cells by interfering with their metabolic processes.
類似化合物との比較
1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethan-1-one can be compared with other similar compounds, such as:
-
4-Hydroxyacetophenone: : Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
-
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): : Contains an aldehyde group instead of a ketone, leading to different applications and properties.
-
Acetovanillone (4-Hydroxy-3-methoxyacetophenone): : Similar structure but lacks the methyl group, affecting its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and a broad spectrum of biological activities.
特性
IUPAC Name |
1-(4-hydroxy-2-methoxy-3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-9(12)5-4-8(7(2)11)10(6)13-3/h4-5,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQGUHQJIFXYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556399 | |
| Record name | 1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118824-97-8 | |
| Record name | 1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118824-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



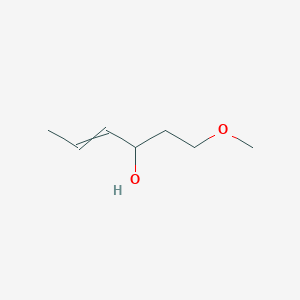
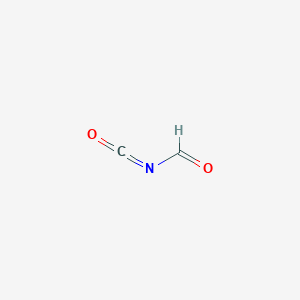
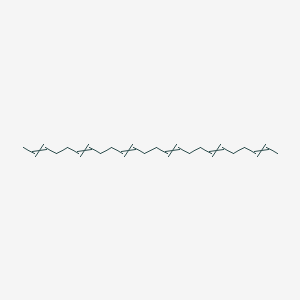
![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)
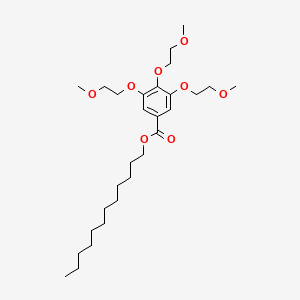
![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)

![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)

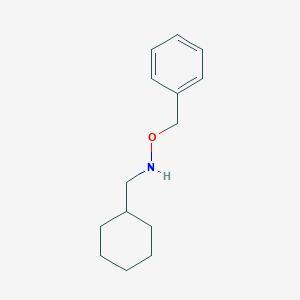
![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)


